molecular formula C24H25FN2O3 B2554056 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898441-95-7

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2554056
CAS No.: 898441-95-7
M. Wt: 408.473
InChI Key: DFRICWXJWVIDNQ-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyranone ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The pyranone ring is then constructed, and the methoxy-substituted phenyl group is attached. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets within the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-3-2-4-19(13-18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-7-5-20(25)6-8-21/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRICWXJWVIDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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